molecular formula C9H8BrN3O B8327996 2-(5-Bromo-2-cyano-phenylamino)acetamide

2-(5-Bromo-2-cyano-phenylamino)acetamide

Cat. No.: B8327996
M. Wt: 254.08 g/mol
InChI Key: SRCIBLNTAUAAMM-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-cyano-phenylamino)acetamide is a brominated and cyanated acetamide derivative characterized by a phenyl ring substituted with bromine at the 5-position and a cyano group at the 2-position, linked to an acetamide moiety. For example, analogous compounds like N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (40005) are synthesized using sodium iodide and chlorotrimethylsilane in acetonitrile under reflux conditions .

Properties

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

2-(5-bromo-2-cyanoanilino)acetamide

InChI

InChI=1S/C9H8BrN3O/c10-7-2-1-6(4-11)8(3-7)13-5-9(12)14/h1-3,13H,5H2,(H2,12,14)

InChI Key

SRCIBLNTAUAAMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)NCC(=O)N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen and Functional Group Variations

Key structural analogs and their properties are compared below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
2-(5-Bromo-2-cyano-phenylamino)acetamide Br (5), CN (2) C₉H₈BrN₃O 278.08 Not explicitly reported; inferred high polarity due to CN and Br
2-[(5-Bromo-2-fluorophenyl)methylamino]-acetamide Br (5), F (2) C₉H₁₀BrFN₂O 261.09 Analyte in pharmaceutical research
N-(5-Bromo-2-methylphenyl)acetamide Br (5), CH₃ (2) C₉H₁₀BrNO 228.09 Harmful by inhalation/skin contact
2-Bromo-N-[4-nitro-2-(phenyl-Br)phenyl]acetamide Br (2, 4-nitro-phenyl) C₁₅H₁₀Br₂N₂O₃ 434.96 Pharmaceutical impurity standard
2-(3-Hydroxyphenyl)acetamide sulfate OH (3) C₈H₉NO₃S 199.03 Metabolite identification in biochemistry

Preparation Methods

Key Reaction Pathway

  • Chlorination of Acetamide :

    • React 2-cyanoacetamide with chlorinating agents (e.g., PCl₃, POCl₃) to form 2-chloro-2-cyanoacetamide.

    • Conditions: Polar aprotic solvents (e.g., DMF, THF) at 50–100°C.

  • Amination with 5-Bromo-2-cyanoaniline :

    • Displace chloride with the aryl amine in the presence of a base (e.g., K₂CO₃, N-methylpyrrolidone).

    • Conditions: Solvents like dichloromethane (DCM) or acetone at 0–5°C.

    • Yield : 60–75% after purification.

Example Protocol

StepReagents/ConditionsProductYieldPurity
1PCl₃, DMF, 80°C2-Chloro-2-cyanoacetamide85%>95%
25-Bromo-2-cyanoaniline, K₂CO₃, DCM, 0°CTarget compound72%>98%

Bromination of Cyanoacetamide Precursors

This approach involves introducing bromine post-synthesis of the cyanoacetamide core.

Reaction Sequence

  • Synthesis of 2-Cyanoacetamide Intermediate :

    • React 2-cyanoacetamide with an aryl amine (e.g., 4-cyanophenylamine) in a coupling reaction.

    • Conditions: Pd catalysts (e.g., Pd(dppf)Cl₂), THF/H₂O (5:1), 80°C.

  • Bromination with Br₂ or NBS :

    • Brominate the intermediate using Br₂ in DCM or N-bromosuccinimide (NBS) in DMF.

    • Conditions: 0–5°C, presence of a base (e.g., K₂CO₃).

Optimized Bromination Parameters

Brominating AgentSolventBaseTemperatureYield
Br₂DCMK₂CO₃0–5°C78%
NBSDMFRT65%

Palladium-Catalyzed Cross-Coupling Reactions

This method enables regioselective synthesis using Suzuki-Miyaura coupling.

Reaction Scheme

  • Preparation of Boronate Ester :

    • React 2-bromo-5-cyanoacetamide with a boronate ester (e.g., (2-(2-(cyanomethyl)phenyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-4-yl)methylium).

  • Coupling with Aryl Halide :

    • Use Pd(dppf)Cl₂ (0.1 eq) and K₂CO₃ (2 eq) in THF/H₂O.

    • Conditions: 80°C, N₂ atmosphere.

Key Advantages

  • High Regioselectivity : Directs substitution to the 5-position of the phenyl ring.

  • Scalability : Compatible with industrial-scale production.

Dehydration of Amide Precursors

This method converts hydroxyl-containing intermediates to the target compound.

Procedure

  • Hydroxy Intermediate Synthesis :

    • React 5-bromo-2-cyanoaniline with chloroacetyl chloride to form a hydroxylamine derivative.

  • Dehydration with P₂O₅ or POCl₃ :

    • Remove water under vacuum or reflux conditions.

    • Conditions: P₂O₅, 100°C, 2 hours.

Yield and Purity

IntermediateDehydrating AgentYieldPurity
HydroxylamineP₂O₅63%>95%
HydroxylaminePOCl₃58%>90%

Improved Process for Chloro-Pyrimidine Intermediates

Patent WO2016059646A2 describes a streamlined route for pyrimidine-derived analogs, applicable to this compound.

Steps

  • Chlorination of Pyrimidine :

    • React 4-(4,6-dihydroxypyrimidin-2-ylamino)benzonitrile with PCl₃ or POCl₃.

  • Coupling with 4-Hydroxy-3,5-dimethylbenzonitrile :

    • Use polar aprotic solvents (e.g., DMF) and inorganic bases (e.g., K₂CO₃).

  • Bromination :

    • Introduce Br using Br₂ in DCM with 2-butanol to enhance purity.

Critical Parameters for Reaction Optimization

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance nucleophilicity and reaction rates.

  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during bromination.

  • Base Selection : K₂CO₃ or N-methylpyrrolidone prevents deprotonation of reactive intermediates.

Challenges and Solutions

  • Side Reactions : Competitive dehalogenation or over-bromination are mitigated by using stoichiometric Br₂ and monitoring reaction times.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityComplexity
Direct Nucleophilic Substitution72–7598–99HighModerate
Bromination of Precursor65–7895–97ModerateLow
Pd-Catalyzed Coupling60–6595–96ModerateHigh
Dehydration58–6390–95LowModerate

Q & A

Q. What are the optimal synthetic routes for 2-(5-Bromo-2-cyano-phenylamino)acetamide, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis typically involves coupling 5-bromo-2-cyanoaniline with chloroacetamide derivatives under nucleophilic substitution conditions. Key parameters include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize transition states .
  • Catalysts: Use of mild bases (e.g., K₂CO₃) facilitates deprotonation of the aniline nitrogen, promoting nucleophilic attack on the chloroacetamide .
  • Temperature: Reactions performed at 60–80°C for 12–24 hours yield optimal results, balancing kinetic control and side-product minimization .

Example Protocol:

StepReagent/ConditionPurposeReference
15-Bromo-2-cyanoanilineCore substrate
2Chloroacetamide (1.2 eq)Electrophilic partner
3K₂CO₃ (2 eq), DMF, 70°C, 18hFacilitate coupling

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks for the aromatic protons (δ 7.2–8.0 ppm) and acetamide methylene (δ 3.8–4.2 ppm). The cyano group’s electron-withdrawing effect deshields adjacent protons, aiding in regiochemical confirmation .
  • IR Spectroscopy: Detect ν(C≡N) at ~2200 cm⁻¹ and ν(N–H)amide at ~3300 cm⁻¹. These bands confirm functional group retention post-synthesis .
  • Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ at m/z 282.0 (calculated for C₉H₈BrN₃O) and fragmentation patterns to assess purity .

Q. How do the electronic effects of the bromo and cyano substituents influence the reactivity of the acetamide group?

Methodological Answer:

  • Bromo substituent: Acts as a weak electron-withdrawing group via inductive effects, slightly increasing the acetamide’s electrophilicity. This enhances susceptibility to nucleophilic attack (e.g., hydrolysis) .
  • Cyano group: Strong electron withdrawal reduces electron density on the phenyl ring, stabilizing intermediates in substitution reactions. This can be quantified via Hammett σₚ values (σₚ-CN = +0.66) .
  • Combined effects: Synergistic withdrawal directs electrophilic reactions to the para position relative to the acetamide, as observed in nitration or halogenation studies of analogous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s crystal structure?

Methodological Answer:

  • X-ray Crystallography: Refine experimental data using software like SHELXL to resolve discrepancies. For example, if density functional theory (DFT) predicts a planar acetamide group but X-ray shows distortion, check for hydrogen bonding or crystal packing effects .
  • Twinning Analysis: Use SHELXD to identify twinned crystals, which may produce misleading diffraction patterns. Adjust refinement parameters (e.g., HKLF5 format) to account for pseudo-symmetry .
  • Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry elements, ensuring accurate space group assignment .

Q. What strategies are recommended for designing enzyme inhibition assays to study the biological activity of this compound?

Methodological Answer:

  • Target Selection: Prioritize enzymes with active-site residues (e.g., serine hydrolases) that can interact with the bromo-cyano-acetamide motif. Molecular docking using AutoDock Vina can predict binding affinities .
  • Assay Conditions:
    • pH Optimization: Use buffers (pH 7.4) mimicking physiological conditions to maintain enzyme stability.
    • Kinetic Analysis: Perform Michaelis-Menten experiments with varying substrate concentrations to determine inhibition mode (competitive vs. non-competitive) .
  • Control Experiments: Include known inhibitors (e.g., PMSF for serine hydrolases) to validate assay reliability .

Q. What are the best practices for analyzing and reconciling conflicting data from different spectroscopic methods when characterizing novel derivatives?

Methodological Answer:

  • Cross-Validation: Compare NMR (solution-phase) and X-ray (solid-state) data to identify conformational flexibility. For example, if NMR suggests free rotation of the acetamide group but X-ray shows a fixed conformation, attribute differences to crystal packing forces .
  • Dynamic NMR Studies: Vary temperature (e.g., 25°C to −40°C) to detect slow-exchange processes that may obscure signal splitting in ¹H NMR .
  • Supplementary Techniques: Use LC-HRMS/MS to detect trace impurities (e.g., hydrolyzed byproducts) that may skew spectral interpretations .

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